molecular formula C10H12N4O3 B12158359 N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12158359
M. Wt: 236.23 g/mol
InChI Key: CRDGIANGJJPXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic organic compound characterized by the presence of an imidazole ring and an oxazole ring connected via a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal and ammonia, the imidazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized from a precursor like 3-methoxy-2-aminoacetophenone through a cyclization reaction involving an appropriate oxidizing agent.

    Linking the Rings: The imidazole and oxazole rings are then linked via a propanamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or active sites in enzymes, while the oxazole ring can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-yl)-3-(3-hydroxy-1,2-oxazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1H-imidazol-2-yl)-3-(3-methyl-1,2-oxazol-5-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the presence of both an imidazole and an oxazole ring, which can confer distinct chemical and biological properties. The methoxy group on the oxazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C10H12N4O3/c1-16-9-6-7(17-14-9)2-3-8(15)13-10-11-4-5-12-10/h4-6H,2-3H2,1H3,(H2,11,12,13,15)

InChI Key

CRDGIANGJJPXPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.